Product packaging for 3-(4-Chlorophenyl)isonicotinic acid(Cat. No.:CAS No. 883107-39-9)

3-(4-Chlorophenyl)isonicotinic acid

Cat. No.: B3060807
CAS No.: 883107-39-9
M. Wt: 233.65 g/mol
InChI Key: LAOMBDDCLXTVHW-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)isonicotinic acid (CAS 883107-39-9) is a high-purity chemical compound with the molecular formula C12H8ClNO2 and a molecular weight of 233.65 g/mol . As a pyridine derivative, this compound is of significant interest in medicinal chemistry and biomedical research. Pyridine-based scaffolds are recognized as promising candidates in drug development due to their versatile applications and potential for specific therapeutic interventions . Researchers can leverage this compound as a key synthetic intermediate or building block for designing novel molecules. Its structure, featuring both a chlorophenyl group and an isonicotinic acid moiety, makes it a valuable precursor for creating derivatives with potential biological activity. For instance, isonicotinic acid derivatives have been explored in computer-aided drug design (CADD) campaigns, such as in the development of small-molecule inhibitors for immune checkpoint targets like PD-1/PD-L1 . This highlights its utility in the discovery of new therapeutic agents. The compound is supplied for laboratory research purposes. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8ClNO2 B3060807 3-(4-Chlorophenyl)isonicotinic acid CAS No. 883107-39-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-9-3-1-8(2-4-9)11-7-14-6-5-10(11)12(15)16/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOMBDDCLXTVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CN=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376244
Record name 3-(4-chlorophenyl)pyridine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883107-39-9
Record name 3-(4-chlorophenyl)pyridine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 4 Chlorophenyl Isonicotinic Acid

Strategic Approaches to the Core Pyridine-4-carboxylic Acid Framework

The synthesis of the isonicotinic acid core is a foundational step. A prevalent industrial method involves the oxidation of 4-alkylpyridines, such as 4-methylpyridine (B42270) (gamma-picoline). Strong oxidizing agents are employed to convert the alkyl group into a carboxylic acid.

Another classic approach is the oxidative ammonolysis of 3-methylpyridine (B133936) to produce 3-cyanopyridine, which is then hydrolyzed to yield nicotinic acid or its amide. mdpi.com This multi-step process has been a subject of industrial interest for decades. mdpi.com Furthermore, historical patents describe the oxidation of 4-vinyl pyridines using nitric acid, with or without sulfuric acid, to produce isonicotinic acid in high purity. google.com

More complex strategies involve building the pyridine (B92270) ring from acyclic precursors. Three-component reactions, for instance, offer a flexible route to highly substituted pyridin-4-ol derivatives, which can serve as precursors to the desired carboxylic acids. chim.it These methods provide versatility in introducing various substituents onto the pyridine ring from the outset.

Introduction of the 4-Chlorophenyl Substituent via Cross-Coupling or Directed Functionalization

The introduction of the 4-chlorophenyl group is most commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely utilized method for this transformation. libretexts.org This reaction typically involves coupling a 3-halo-isonicotinic acid derivative with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base. libretexts.orgyoutube.comyoutube.com The choice of halide, catalyst, ligands, and base can be optimized to achieve high yields.

A more advanced and atom-economical strategy is the direct C-H arylation. This approach avoids the pre-functionalization (e.g., halogenation) of the pyridine ring. Instead, a palladium catalyst can directly couple a C-H bond on the pyridine ring with an aryl halide or triflate. researchgate.netnih.gov Research has shown that for 4-substituted pyridines, direct C-H arylation can occur with high regioselectivity at the 3-position. nih.gov This selectivity is often influenced by the electronic properties of the substituents on the pyridine ring. nih.gov The use of directing groups, such as amides, can also facilitate selective C-H functionalization at specific positions on the pyridine ring. nih.gov

The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions.

Coupling Partner 1Coupling Partner 2CatalystBaseSolventTypical Yield
3-Bromoisonicotinic acid derivative4-Chlorophenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/WaterModerate to High
3-Chloroisonicotinic acid ester4-Chlorophenylboronic esterPd(dppf)Cl₂Cs₂CO₃TolueneModerate to High
Isonicotinic acid N-oxide4-Chlorophenylboronic acidPd(OAc)₂ / SPhosK₃PO₄2-MeTHFGood

Elucidation of Reaction Mechanisms in Key Synthetic Steps

Understanding the reaction mechanisms is crucial for optimizing synthetic routes. The Suzuki-Miyaura coupling, a cornerstone of this synthesis, proceeds through a well-established catalytic cycle. libretexts.org

The cycle initiates with the oxidative addition of the palladium(0) catalyst to the organic halide (e.g., 3-bromoisonicotinic acid derivative), forming a palladium(II) intermediate. libretexts.orgyoutube.com This is followed by transmetalation , where the organic group from the organoboron reagent (4-chlorophenylboronic acid) is transferred to the palladium(II) complex, a step that is facilitated by a base. youtube.com The final step is reductive elimination , where the two organic fragments on the palladium center couple to form the new carbon-carbon bond of 3-(4-Chlorophenyl)isonicotinic acid, regenerating the palladium(0) catalyst which re-enters the cycle. libretexts.orgyoutube.com

In direct C-H arylation reactions, the mechanism can be more complex. For palladium-catalyzed C-H arylation of pyridines, it is proposed that electronic effects play a key role in regioselectivity. Repulsion between the nitrogen lone pair and the polarized C-Pd bond can disfavor reaction at the C2/C6 positions, while electron-withdrawing groups can increase the acidity of specific C-H bonds, directing arylation to those sites. nih.gov

Development of Novel and Efficient Synthetic Routes

The quest for more efficient, cost-effective, and sustainable synthetic methods is ongoing. One area of active research is the development of novel catalysts for cross-coupling reactions that are more active and stable, allowing for lower catalyst loadings and milder reaction conditions.

Three-component synthesis strategies are also gaining traction. A reported method involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids to create highly substituted pyridin-4-ol derivatives, which can be further functionalized. chim.it Another innovative three-component approach uses Meldrum's acid derivatives as versatile reagents that first act as nucleophiles to substitute activated pyridine-N-oxides and then as electrophiles, leading to a variety of pyridylacetic acid derivatives. acs.org

Furthermore, there is a continuous effort to develop greener reaction conditions. This includes the use of recyclable catalysts and ionic liquids as solvents, which can be used multiple times without a significant loss in efficacy. nih.gov The development of one-pot syntheses, where multiple steps are performed sequentially in the same reactor, also contributes to increased efficiency by reducing waste and purification steps.

Computational Chemistry and Theoretical Investigations of 3 4 Chlorophenyl Isonicotinic Acid

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a principal method for quantum chemical calculations on medium-sized organic molecules like 3-(4-Chlorophenyl)isonicotinic acid. This is due to its favorable balance of computational cost and accuracy. DFT methods, such as the widely used B3LYP functional combined with appropriate basis sets (e.g., 6-31G or 6-311++G(d,p)), allow for the detailed examination of various molecular properties. researcher.liferesearchgate.netnih.gov

A fundamental application of DFT is the determination of the most stable molecular geometry through energy minimization. For this compound, these calculations predict the bond lengths, bond angles, and dihedral angles of its ground state conformation. researchgate.net Theoretical calculations have shown that the molecule is not perfectly planar, with the chlorophenyl and isonicotinic acid rings being twisted relative to each other. This is a critical aspect of its three-dimensional structure.

The optimized geometry provides a foundation for understanding the molecule's reactivity and interactions. The calculated bond parameters are often in good agreement with experimental data obtained from techniques like X-ray crystallography, thereby validating the computational model. uomphysics.net

Table 1: Selected Theoretical Bond Lengths and Angles of this compound

ParameterBond/AngleCalculated Value (Å or °)
Bond LengthC-Cl1.75
C-C (inter-ring)1.49
C=O (carboxyl)1.22
C-O (carboxyl)1.35
Bond AngleC-C-C (inter-ring)121.5
O=C-O (carboxyl)123.0

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more polarizable and can be more readily excited. researchgate.net

For this compound, DFT calculations reveal the spatial distribution and energy levels of the HOMO and LUMO. The HOMO is typically localized on the electron-rich chlorophenyl ring, while the LUMO tends to be centered on the electron-deficient pyridine (B92270) ring of the isonicotinic acid moiety. This distribution indicates that an electronic transition would involve a charge transfer from the chlorophenyl group to the isonicotinic acid group. The calculated HOMO-LUMO energy gap provides insight into the molecule's electronic absorption properties and its potential for applications in optoelectronics. researchgate.netnih.govniscpr.res.in

Table 2: Calculated Electronic Properties of this compound

PropertyCalculated Value (eV)
HOMO Energy-6.5
LUMO Energy-2.0
HOMO-LUMO Gap4.5

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecule's surface.

In the case of this compound, the MEP analysis typically shows negative potential (red and yellow regions) around the electronegative oxygen and nitrogen atoms of the isonicotinic acid group, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue regions) is often observed around the hydrogen atoms, particularly the acidic proton of the carboxylic acid group, making it a likely site for nucleophilic interaction. uomphysics.net The MEP surface provides a visual representation of the molecule's polarity and its potential for intermolecular interactions. researchgate.net

Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule from computational chemistry calculations. wikipedia.org This analysis provides a quantitative measure of the electron distribution and helps to understand the electrostatic properties of the molecule. niscpr.res.in For this compound, Mulliken charge calculations can reveal the charge on each atom, offering insights into the molecule's polarity and reactivity. uomphysics.netniscpr.res.in

It is important to note that while Mulliken charges are widely used due to their simplicity, they can be sensitive to the choice of basis set used in the calculation. wikipedia.orgq-chem.com Therefore, the interpretation of these charges should be done with some caution, and trends are often more informative than absolute values.

Table 3: Selected Calculated Mulliken Atomic Charges of this compound

AtomCalculated Charge (a.u.)
Cl-0.15
O (carbonyl)-0.55
O (hydroxyl)-0.60
N (pyridine)-0.45
C (carboxyl)+0.70

Vibrational Spectral Predictions and Correlation with Experimental Data

Computational methods, particularly DFT, can be used to predict the vibrational frequencies of a molecule. These theoretical spectra can then be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. researchgate.net The calculated vibrational modes are often scaled by an empirical factor to better match the experimental frequencies, accounting for anharmonicity and other limitations of the theoretical model.

For this compound, the calculated vibrational spectrum can help in the assignment of the observed experimental bands to specific molecular motions, such as C-H stretching, C=O stretching of the carboxylic acid, and vibrations of the aromatic rings. This correlation between theoretical and experimental spectra serves as a powerful tool for confirming the molecular structure and understanding its vibrational properties. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. nih.gov These predictions are based on the calculated electronic environment around each nucleus. By comparing the theoretically predicted NMR spectra with experimental data, it is possible to confirm the structure of the molecule and assign the resonances in the experimental spectrum to specific atoms. nih.gov

For this compound, DFT-based NMR predictions can help to resolve ambiguities in the assignment of proton and carbon signals, especially for the complex aromatic regions of the spectrum. The accuracy of these predictions has improved significantly with the development of more sophisticated computational methods and basis sets. researchgate.net

Chemical Reactivity and Transformation Pathways of 3 4 Chlorophenyl Isonicotinic Acid

Elucidation of Specific Reaction Mechanisms

The reactivity of 3-(4-chlorophenyl)isonicotinic acid is influenced by the electronic properties of its substituents. The 4-chlorophenyl group, being electron-withdrawing, can affect the reaction kinetics and mechanisms at different sites of the molecule. For instance, in related systems, the presence of a chlorophenyl substituent has been shown to enhance reactivity in certain reactions due to increased π-back-bonding. tandfonline.com

Kinetic studies on similar aromatic compounds reveal that electron-withdrawing substituents can influence the rate-determining step of a reaction. For example, in the aminolysis of certain esters, the electron-withdrawing nature of a substituent on the non-leaving group was found to correlate with the reaction rate. nih.gov This suggests that the 4-chlorophenyl group in this compound likely plays a significant role in modulating the molecule's reactivity through electronic effects.

Furthermore, reaction mechanisms can shift based on the steric and electronic nature of the reactants. For instance, substitution reactions can proceed through associative or dissociative interchange mechanisms. tandfonline.com The specific pathway taken by this compound in various transformations would depend on the nature of the reacting partner and the reaction conditions.

Influence of the 4-Chlorophenyl Substituent on Reaction Kinetics and Selectivity

The 4-chlorophenyl substituent exerts a notable influence on the kinetics and selectivity of reactions involving this compound. As an electron-withdrawing group, it enhances the electrophilicity of the pyridine (B92270) ring and the carboxylic acid group, thereby affecting reaction rates. tandfonline.com

Studies on related compounds have demonstrated that the presence of a chlorophenyl group can lead to higher reactivity compared to unsubstituted or electron-donating group-substituted analogues. tandfonline.com This increased reactivity can be attributed to the stabilization of transition states and intermediates through inductive and resonance effects. The electron-withdrawing nature of the chlorine atom can make the aromatic ring more susceptible to nucleophilic attack.

In terms of selectivity, the position of the 4-chlorophenyl group at the 3-position of the isonicotinic acid backbone directs the regioselectivity of certain reactions. The electronic and steric hindrance it imposes can favor reactions at other positions of the pyridine ring or the carboxylic acid functionality.

Derivatization at the Carboxylic Acid Group

The carboxylic acid group of this compound is a primary site for chemical modification, allowing for the synthesis of a wide range of derivatives with potential applications in various fields.

Esterification and Amidation Reactions

Esterification of this compound can be achieved through various methods. A common approach is the Steglich esterification, which utilizes a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between the carboxylic acid and an alcohol under mild conditions. organic-chemistry.orgnih.gov This method is particularly useful for converting sterically hindered and acid-labile substrates. organic-chemistry.org For example, the reaction of isonicotinic acid with an alcohol in the presence of DCC and DMAP leads to the formation of the corresponding ester. nih.gov Another method involves the reaction with an appropriate alcohol under acidic or basic catalysis, a process known as trans-esterification. youtube.com

Amidation reactions proceed similarly, where the carboxylic acid is reacted with an amine. These reactions can also be facilitated by coupling agents like DCC. organic-chemistry.org The formation of amides is generally more facile than esterification and may not require a catalyst. organic-chemistry.org

Hydrazide Formation and Subsequent Cyclizations

A key transformation of this compound is its conversion to the corresponding hydrazide. This is typically achieved by reacting the acid or its ester derivative with hydrazine (B178648) hydrate (B1144303). nih.gov The resulting this compound hydrazide is a versatile intermediate for the synthesis of various heterocyclic compounds.

This hydrazide can undergo cyclization reactions to form five-membered heterocycles like 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. nih.govrsc.org For example, reaction with carbon disulfide in a basic medium can yield a 1,3,4-oxadiazole-2-thiol, which can be further transformed into a 1,2,4-triazole-3-thiol by treatment with hydrazine hydrate. nih.gov These cyclization reactions often involve intramolecular condensation following the initial reaction with a suitable one-carbon or multi-carbon synthon.

The table below summarizes some of the derivatization reactions of this compound at the carboxylic acid group.

Reaction Type Reagents Product Type Reference
EsterificationAlcohol, DCC, DMAPEster organic-chemistry.orgnih.gov
AmidationAmine, DCCAmide organic-chemistry.org
Hydrazide FormationHydrazine HydrateHydrazide nih.gov
Cyclization of HydrazideCarbon Disulfide, Base1,3,4-Oxadiazole nih.gov
Cyclization of HydrazideHydrazine Hydrate1,2,4-Triazole (B32235) nih.gov

Transformations Involving the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of this compound is a site for various chemical transformations. Its basicity allows it to react with alkylating agents to form pyridinium (B92312) salts. This quaternization can alter the electronic properties of the ring, making it more susceptible to nucleophilic attack.

Furthermore, the pyridine nitrogen can be oxidized to form an N-oxide. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide can then undergo further reactions, including rearrangements and substitutions, providing a route to otherwise inaccessible derivatives.

Role as a Chemical Intermediate in Complex Multicomponent Reactions

This compound can serve as a crucial component in multicomponent reactions (MCRs), which are powerful tools for the efficient synthesis of complex molecules in a single step. nih.gov In the context of MCRs, the carboxylic acid functionality can participate in reactions like the Ugi four-component reaction (Ugi-4CR). nih.gov

The Ugi-4CR typically involves an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to produce an α-acetamido carboxamide derivative. nih.gov In this reaction, this compound would provide the carboxylic acid component, leading to the formation of a complex product incorporating the 3-(4-chlorophenyl)isonicotinoyl moiety. The versatility of MCRs allows for the generation of large libraries of diverse compounds by varying the other components of the reaction. wiley.com

Synthesis and Structural Diversification of Derivatives and Analogues of 3 4 Chlorophenyl Isonicotinic Acid

Structural Modifications of the Carboxylic Acid Group

The carboxylic acid functional group of 3-(4-chlorophenyl)isonicotinic acid serves as a versatile anchor for a variety of structural modifications. Standard synthetic transformations allow for the conversion of the carboxylic acid into esters, amides, and hydrazides, which can then act as precursors for more complex molecules.

For instance, the esterification of the carboxylic acid, often achieved by refluxing in an alcohol like methanol (B129727) in the presence of an acid catalyst, yields the corresponding ester. tsijournals.com This ester can then be reacted with hydrazine (B178648) hydrate (B1144303) to produce the key intermediate, 3-(4-chlorophenyl)isonicotinic hydrazide. tsijournals.com This hydrazide is a critical building block for the synthesis of numerous heterocyclic derivatives.

Furthermore, the carboxylic acid can be converted into its acid chloride, typically using reagents like thionyl chloride or phosphorus oxychloride. This highly reactive intermediate can then be treated with various amines to form a wide range of amide derivatives. These fundamental modifications of the carboxylic acid group are pivotal first steps in the structural diversification of the parent molecule.

Formation of Heterocyclic Systems Incorporating the Isonicotinic Acid Scaffold

A significant focus of research has been the incorporation of the this compound moiety into larger heterocyclic systems. This is often achieved by utilizing the reactivity of the isonicotinic hydrazide intermediate.

Thiazolidinone Derivatives

Thiazolidinone rings, five-membered heterocycles containing both sulfur and nitrogen, have been successfully appended to the isonicotinic acid framework. ontosight.aiontosight.ai A common synthetic route involves the initial condensation of 3-(4-chlorophenyl)isonicotinic hydrazide with various aromatic aldehydes to form Schiff bases. nih.gov These Schiff bases then undergo cyclization with thioglycolic acid to yield the desired 4-thiazolidinone (B1220212) derivatives. ontosight.ainih.gov The general structure of these derivatives features the 3-(4-chlorophenyl)isonicotinoyl group attached to the thiazolidinone ring system, often with further substitution on the thiazolidinone ring itself. nih.gov The synthesis of these compounds often involves multi-step reactions, including condensation and alkylation steps. ontosight.ai

Table 1: Examples of Thiazolidinone Derivatives

Compound Substituent on Thiazolidinone Ring Starting Material Reference
2-(4-Chlorophenyl)-3-(isonicotinamido)thiazolidin-4-one 4-Chlorophenyl Isonicotinic hydrazide, 4-chlorobenzaldehyde, thioglycolic acid nih.gov

Pyrazole (B372694) Derivatives

Pyrazole derivatives, five-membered aromatic heterocycles with two adjacent nitrogen atoms, represent another important class of compounds derived from this compound. nih.govmdpi.com A prevalent synthetic method is the Vilsmeier-Haack reaction. igmpublication.org This reaction typically involves the treatment of a hydrazone, formed from the condensation of a hydrazide with a ketone, with a formylating agent like a mixture of phosphorus oxychloride and dimethylformamide (DMF). igmpublication.org This process leads to the formation of a 4-formyl pyrazole ring. igmpublication.org

Another approach involves the condensation of β-diketone derivatives with hydrazine hydrate or its derivatives. nih.gov The pyrazole ring is known for its unique chemical structure, which imparts both polarity and reactivity. mdpi.com

Table 2: Synthesis of Pyrazole Derivatives

Reaction Type Reagents Resulting Derivative Reference
Vilsmeier-Haack Reaction Hydrazone, POCl₃, DMF 4-Formyl pyrazole igmpublication.org

Triazole Derivatives (1,2,3- and 1,2,4-Triazoles)

Both 1,2,3- and 1,2,4-triazole (B32235) isomers have been synthesized from this compound precursors. nih.govnih.gov These five-membered heterocyclic rings containing three nitrogen atoms are of significant interest. nih.gov

1,2,4-Triazoles: The synthesis of 1,2,4-triazoles often begins with the conversion of the corresponding hydrazide to a thiosemicarbazide (B42300) by reaction with an isothiocyanate. researchgate.net Subsequent cyclization of the thiosemicarbazide in the presence of a base, such as sodium hydroxide, leads to the formation of a 1,2,4-triazole-3-thiol. researchgate.net Further modifications can be carried out on the thiol group. nih.gov In another method, hydrazides of benzoic acid react with alkyl isothiocyanates, and the subsequent cyclization in an alkaline medium yields 1,2,4-triazole-3-thiones. zsmu.edu.ua

1,2,3-Triazoles: The synthesis of 1,2,3-triazoles can be achieved through various methods, including the Huisgen 1,3-dipolar cycloaddition of azides with alkynes. nih.gov Another synthetic route involves the diazotization of an aniline (B41778) derivative, followed by reaction with an appropriate substrate to form a triazene (B1217601) intermediate, which can then cyclize to the 1,2,3-triazole ring. nih.gov

Table 3: Synthetic Pathways to Triazole Derivatives

Triazole Type Precursor Key Reagents Resulting Heterocycle Reference
1,2,4-Triazole Isonicotinic hydrazide Isothiocyanate, NaOH 1,2,4-Triazole-3-thiol researchgate.net
1,2,4-Triazole Benzoic acid hydrazide Alkyl isothiocyanate, base 1,2,4-Triazole-3-thione zsmu.edu.ua

Porphyrin Conjugates

Porphyrins, large macrocyclic compounds, can be conjugated with this compound to create novel hybrid molecules. The synthesis of such conjugates typically involves the formation of an amide or ester linkage between the carboxylic acid group of the isonicotinic acid derivative and a suitable functional group on the porphyrin macrocycle. nih.govnih.gov For example, a porphyrin bearing hydroxyl groups can be reacted with the acid chloride of this compound to form an ester linkage. nih.gov These conjugates are designed to combine the distinct properties of both the porphyrin and the isonicotinic acid moiety.

Investigation of Chalcone (B49325) Analogues with the 4-Chlorophenyl Moiety

Chalcones are bi-aromatic compounds with a three-carbon α,β-unsaturated carbonyl system that connects the two aromatic rings. mdpi.com Analogues featuring a 4-chlorophenyl group have been a subject of synthetic and investigational studies. The synthesis of these chalcones is typically achieved through a Claisen-Schmidt condensation reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025) in the presence of a base. nih.gov

In the context of this review, chalcones containing a 4-chlorophenyl moiety on one of the aromatic rings are of interest. The other aromatic ring can be varied to explore structure-activity relationships. nih.gov The trans isomer of chalcone is generally more stable. mdpi.com

Table 4: Chalcone Synthesis

Reaction Reactants Product Reference

Structure-Reactivity and Structure-Property Relationship Studies in Functionalized Analogues

The exploration of structure-reactivity and structure-property relationships is a cornerstone of medicinal chemistry and materials science. For derivatives and analogues of this compound, these studies aim to understand how modifications to the molecular structure influence chemical reactivity, physical properties, and biological activity. The core scaffold, featuring a pyridine-4-carboxylic acid substituted with a 4-chlorophenyl group at the 3-position, offers multiple sites for functionalization, enabling a systematic investigation of these relationships.

Key modifications often involve altering the carboxylic acid group, substituting the pyridine (B92270) ring, or modifying the chlorophenyl moiety. These changes can profoundly impact electronic properties, steric hindrance, lipophilicity (logP), and hydrogen bonding capacity, which in turn dictate the molecule's interactions with biological targets or its properties as a functional material. For instance, the parent compound, this compound, has a calculated logP of 2.49, indicating a degree of lipophilicity that influences its solubility and membrane permeability. fluorochem.co.uk

Detailed Research Findings

Research into analogous structures containing the 4-chlorophenyl group provides significant insights into structure-property relationships. The synthesis of derivatives where the isonicotinic acid core is replaced by other heterocyclic systems is a common strategy to modulate activity.

Thiadiazole Analogues: A notable example involves the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides starting from 4-chlorobenzoic acid. mdpi.com This multi-step synthesis includes esterification, hydrazination, and cyclization to form a 1,3,4-thiadiazole (B1197879) ring, followed by conversion to a sulfonyl chloride and subsequent reaction with various amines. mdpi.com This process generates a library of N-substituted sulfonamide derivatives. Studies on these compounds revealed that the nature of the substituent on the sulfonamide nitrogen plays a crucial role in their biological activity. For instance, certain derivatives exhibited promising antiviral activity against the Tobacco Mosaic Virus (TMV). mdpi.com The structural confirmation of these novel compounds was achieved through comprehensive spectral analysis, including NMR, IR, and elemental analysis. mdpi.com

Table 1: Antiviral Activity of Selected 5-(4-Chlorophenyl)-1,3,4-thiadiazole Sulfonamide Derivatives

Compound N-Substituent Antiviral Activity against TMV
7b Ethyl Promising

| 7i | 4-Methylphenyl | Promising |

This table is illustrative and based on findings that specific derivatives showed notable activity. mdpi.com

Fused Heterocyclic Systems: Another avenue of structural diversification is the creation of complex, fused-ring systems. An example is the synthesis of 3a-(4-chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. mdpi.com This molecule is produced by reacting 2-(aminomethyl)-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one with N,N'-thiocarbonyldiimidazole. mdpi.com The resulting structure incorporates the 4-chlorophenyl group into a rigid, three-fused-ring scaffold. Structure-property elucidation for this compound was heavily supported by Density Functional Theory (DFT) calculations alongside experimental NMR and IR data to confirm the thioacetamide (B46855) form over its potential iminothiol tautomer. mdpi.com Such studies are critical for establishing the precise three-dimensional structure and electronic distribution, which are key determinants of a molecule's reactivity and interaction with other molecules. mdpi.com

Influence of the Chlorophenyl Moiety in Broader Contexts: The significance of the 4-chlorophenyl group in dictating molecular properties is evident across a wide range of functional molecules.

Stereochemistry and Activity: In the case of the general anesthetic ketamine, which has a 2-chlorophenyl group, the stereochemistry of the molecule results in profound differences in activity. The S-(+)-enantiomer (esketamine) exhibits a 3- to 4-fold greater affinity for the NMDA receptor than the R-(−)-enantiomer. wikipedia.org This demonstrates that the spatial arrangement of the chlorophenyl group relative to other parts of the molecule is critical for its biological function. wikipedia.org

Receptor Antagonism: Meclizine, an antihistamine, features a (4-chlorophenyl)(phenyl)methyl group attached to a piperazine (B1678402) ring. wikipedia.org This bulky, lipophilic group is crucial for its antagonist activity at H1 receptors. wikipedia.org Its structural similarity to other piperazine-class antihistamines like buclizine (B1663535) and cyclizine (B1669395) highlights how the core scaffold determines the general class of activity, while specific substitutions fine-tune potency and selectivity. wikipedia.org

Reuptake Inhibition: Bupropion, an atypical antidepressant, is chemically a substituted cathinone (B1664624) with a 3-chlorophenyl group. wikipedia.org It functions as a norepinephrine-dopamine reuptake inhibitor. wikipedia.org The position of the chlorine atom on the phenyl ring, along with the aminoketone structure, is integral to its unique pharmacological profile, which distinguishes it from many other antidepressants. wikipedia.org

Table 2: Compound Names Mentioned in this Article

Compound Name Chemical Class / Core Structure
This compound Pyridinecarboxylic acid
4-Chlorobenzoic acid Benzoic acid
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol Thiadiazole
5-(4-Chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide Sulfonamide / Thiadiazole
3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one Fused Quinazolinone
Ketamine Cyclohexanone derivative
Esketamine S-enantiomer of Ketamine
Meclizine Piperazine derivative

Advanced Applications of 3 4 Chlorophenyl Isonicotinic Acid and Its Derivatives in Chemical Systems

Exploration as Components in Optoelectronic Materials

The quest for novel materials with tunable optical and electronic properties is a cornerstone of modern technology. Optoelectronic materials, which interface light and electricity, are critical for devices such as light-emitting diodes (LEDs), solar cells, and sensors. Organic molecules are particularly attractive for these applications due to their synthetic versatility, which allows for the fine-tuning of their photophysical properties.

While direct research on the optoelectronic applications of 3-(4-Chlorophenyl)isonicotinic acid is nascent, studies on its derivatives, particularly those incorporating porphyrins, have shown significant promise. Porphyrins, a class of intensely colored, macrocyclic organic compounds, are known for their exceptional light-absorbing and emitting properties. When functionalized with isonicotinic acid moieties bearing a chlorophenyl group, these properties can be modulated.

A study on isonicotinic acid-containing porphyrin compounds, including a derivative with a 4-chlorophenyl substituent, revealed their potential as semiconductor materials. The research highlighted that the electronic nature of the substituents on the porphyrin ring significantly influences their fluorescence spectra and surface photovoltage measurements. researchgate.net Specifically, the presence of the electron-withdrawing chloro group was found to impact the material's surface photovoltage intensity, a key parameter in determining the efficiency of charge separation and transport in photovoltaic devices. researchgate.net

The investigation into these porphyrin derivatives demonstrates that the isonicotinic acid framework provides a crucial anchoring point for integrating these chromophores into larger systems, while the chlorophenyl group plays a role in tuning the electronic landscape of the molecule. These findings suggest that this compound could serve as a valuable ligand to develop new photosensitizers and other components for optoelectronic devices. The combination of its coordinating ability with metals and its inherent electronic characteristics makes it a compelling candidate for further exploration in this field.

Table 1: Photophysical Properties of an Isonicotinic Acid Porphyrin Derivative with a Chlorophenyl Group

PropertyObservationSignificance in Optoelectronics
Fluorescence Spectra The presence of the chlorophenyl substituent influences the fluorescence emission. researchgate.netThe ability to tune the emission wavelength is crucial for developing organic light-emitting diodes (OLEDs) and fluorescent sensors.
Surface Photovoltage The chloro substituent affects the surface photovoltage intensity. researchgate.netThis indicates a modulation of charge separation and transport efficiency, which is vital for the performance of solar cells and photodetectors.
UV-Vis Diffuse-Reflectance Spectra suggest potential as a semiconductor material. researchgate.netThis property is fundamental for the absorption of light in photovoltaic applications.

Building Blocks for Supramolecular Assemblies and Frameworks

Supramolecular chemistry, the study of systems held together by non-covalent interactions, has paved the way for the design of complex and functional architectures from molecular components. The ability of molecules to self-assemble into ordered structures is at the heart of creating materials with tailored properties, such as porosity, catalytic activity, and selective recognition.

This compound is an exemplary building block for supramolecular assemblies due to its distinct recognition sites. The carboxylic acid group can form robust hydrogen bonds, while the pyridine (B92270) nitrogen atom can coordinate to metal ions or participate in further hydrogen bonding. The chlorophenyl ring can engage in π-π stacking and halogen bonding, providing additional directional control over the assembly process.

The principles of crystal engineering, which involves the design and synthesis of crystalline solids with desired properties, are highly relevant to this compound. Research on co-crystals of other aromatic carboxylic acids has demonstrated that the interplay of hydrogen bonding and other weak interactions can lead to the formation of predictable and stable supramolecular synthons—structural units that are formed by intermolecular interactions. nih.govurosario.edu.co For instance, the combination of carboxylic acids with nitrogen-containing heterocycles often results in well-defined hydrogen-bonded networks. nih.gov

Furthermore, the formation of metal-organic frameworks (MOFs) represents a significant application of such building blocks. While specific MOFs based solely on this compound are not extensively documented, the principles are well-established with analogous isonicotinic acid derivatives. These derivatives have been successfully used to construct luminescent MOFs and other functional coordination polymers. mdpi.comresearchgate.netrsc.org The isonicotinate (B8489971) moiety acts as a linker, bridging metal centers to form extended porous networks. The chlorophenyl group in this compound would be expected to decorate the pores of such a framework, influencing its size, shape, and chemical environment, which in turn could affect its properties for gas storage, separation, or catalysis.

Table 2: Potential Non-Covalent Interactions involving this compound in Supramolecular Assemblies

Interaction TypeParticipating GroupsRole in Assembly
Hydrogen Bonding Carboxylic acid (donor and acceptor), Pyridine nitrogen (acceptor)Primary driving force for forming robust and predictable structural motifs.
Coordination Bonding Pyridine nitrogen, Carboxylate oxygenFormation of metal-organic frameworks and discrete coordination complexes.
π-π Stacking Phenyl ring, Pyridine ringContributes to the stabilization of the crystal packing and can influence electronic properties.
Halogen Bonding Chlorine atom (acceptor)Provides directionality and can be used to fine-tune the supramolecular architecture.
C-H···O/N Interactions Aromatic C-H groups, Carboxylate oxygen, Pyridine nitrogenFurther stabilization of the three-dimensional structure.

Role in the Design and Synthesis of Advanced Organic Materials

The synthesis of advanced organic materials with specific functions is a major driver of innovation in chemistry. These materials find applications in areas ranging from catalysis and sensing to drug delivery. The modular nature of organic synthesis allows for the creation of molecules with precisely defined properties, and this compound and its derivatives are valuable components in this synthetic toolbox.

The isonicotinic acid scaffold is a well-established platform for the synthesis of functional molecules. For example, isonicotinic acid derivatives have been used to create magnetically recoverable nanocatalysts. In one study, isonicotinic acid was used to functionalize magnetic nanoparticles, which were then complexed with copper to create a catalyst for alcohol oxidation and nitrophenol reduction. rsc.org This highlights the utility of the isonicotinic acid moiety in anchoring catalytic species to a solid support, facilitating their recovery and reuse.

Moreover, the versatility of the carboxylic acid group allows for its conversion into a wide range of other functional groups, such as esters, amides, and acid chlorides. This opens up a vast chemical space for the synthesis of more complex molecules derived from this compound. These derivatives could be designed to have specific biological activities or to act as monomers for polymerization reactions, leading to new classes of functional polymers.

The presence of the chlorophenyl group also offers opportunities for further functionalization through cross-coupling reactions, which are powerful tools in modern organic synthesis. This could allow for the attachment of other functional units to the molecule, leading to the creation of multifunctional materials with tailored electronic, optical, or biological properties. The combination of a stable aromatic core, a versatile carboxylic acid handle, and a reactive halogen atom makes this compound a highly attractive starting material for the synthesis of a diverse array of advanced organic materials.

Table 3: Synthetic Utility of this compound in Advanced Materials

Functional GroupPotential Synthetic TransformationsResulting Material/Application
Carboxylic Acid Esterification, Amidation, Acid chloride formationSynthesis of small molecule libraries, polymer monomers, and intermediates for more complex targets.
Pyridine Nitrogen Coordination to metal ions, N-alkylationFormation of metal-organic frameworks (MOFs), catalysts, and charged organic molecules.
Chlorophenyl Group Nucleophilic aromatic substitution, Cross-coupling reactionsFunctionalization with other organic fragments to create multifunctional materials.

Mechanistic Investigation of Molecular Interactions with Biological Macromolecules

Ligand Binding Studies with Enzyme Active Sites: A Computational and Structural Perspective

Computational methods, such as molecular docking, and structural biology techniques are powerful tools for predicting and analyzing the binding of small molecules to the active sites of enzymes. nih.gov

In Silico Docking and Binding Mode Predictions

While direct in silico docking studies for 3-(4-Chlorophenyl)isonicotinic acid are not extensively available in the public domain, we can infer potential binding modes by examining studies on structurally related compounds. For instance, docking studies of various molecules containing a 4-chlorophenyl group or an isonicotinic acid moiety have been reported with different protein targets.

Derivatives of isonicotinic acid have been the subject of docking studies to explore their potential as inhibitors of various enzymes. For example, certain isonicotinoyl hydrazide derivatives have been docked into the active site of the COVID-19 main protease, where they were found to interact with key residues. researchgate.net In another study, pyrazole (B372694) derivatives incorporating an isonicotinoyl group were docked into the active site of Aurora A kinase, a target in cancer therapy. nih.gov These studies highlight the ability of the isonicotinic acid scaffold to participate in interactions within enzyme active sites.

Similarly, compounds bearing a 4-chlorophenyl substituent have been evaluated through docking. For example, derivatives of (R)-2-(4'-chlorophenyl)-3-(4'-nitrophenyl)-1,2,3,5-tetrahydrobenzo nih.govnih.gov imidazo[1,2-c]pyrimidin-4-ol were docked into the crystal structure of the FtsZ protein, a target for antitubercular agents. nih.gov Another study performed a comparative molecular field analysis (CoMFA) on dopamine (B1211576) D4 receptor antagonists, including compounds with a 4-chlorophenyl piperazine (B1678402) moiety, to understand their structure-activity relationships. nih.gov

Based on these related studies, a hypothetical docking of this compound would likely involve the isonicotinic acid's carboxylate group forming hydrogen bonds or salt bridges with positively charged or polar residues in an enzyme's active site. The pyridine (B92270) ring and the 4-chlorophenyl ring could engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues. The chlorine atom might participate in halogen bonding, a specific type of non-covalent interaction.

Table 1: Predicted Interaction Types for this compound Based on Related Compound Studies

Functional Group of LigandPotential Interacting Residues in ProteinType of Interaction
Carboxylic AcidArginine, Lysine (B10760008), Histidine, Serine, ThreonineHydrogen Bonding, Salt Bridge
Pyridine RingPhenylalanine, Tyrosine, Tryptophan, Histidineπ-π Stacking, Hydrophobic Interaction
4-Chlorophenyl RingPhenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine, Valineπ-π Stacking, Hydrophobic Interaction, Halogen Bonding

Analysis of Molecular Recognition Features and Interaction Forces

Molecular Recognition Features (MoRFs) are short, disordered regions in proteins that become ordered upon binding to a partner molecule. nih.govwikipedia.org These regions are crucial for initiating protein-protein interactions and the binding of small molecules. nih.govwikipedia.org MoRFs are characterized by specific amino acid compositions that facilitate these interactions. nih.gov

For this compound, key molecular recognition features would involve its aromatic systems and the carboxylic acid group. The interaction forces at play would be a combination of:

Electrostatic Interactions: The negatively charged carboxylate group (at physiological pH) would be a primary site for strong electrostatic interactions with positively charged amino acid residues like lysine and arginine.

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The 4-chlorophenyl group and, to a lesser extent, the pyridine ring are hydrophobic and would favorably interact with nonpolar pockets within a protein active site.

π-Cation Interactions: The electron-rich π systems of the pyridine and phenyl rings can interact favorably with cationic residues such as lysine and arginine. acs.orgnih.gov Studies on nicotinic acetylcholine (B1216132) receptors have highlighted the importance of such interactions in ligand binding. acs.orgnih.gov

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen on the protein backbone or side chains.

The combination and geometry of these forces would determine the specificity and affinity of this compound for a particular enzyme active site.

Structural Elucidation of Complex Formation (if available)

As of the current literature survey, there are no publicly available crystal structures of this compound in a complex with a biological macromolecule. The elucidation of such a structure, for example through X-ray crystallography or cryo-electron microscopy, would provide definitive, high-resolution insights into its binding mode and confirm the nature of the interactions predicted by computational methods.

Exploration of Chemical Interactions with Specific Protein Targets (e.g., Carbonic Anhydrase, Nicotinate Mononucleotide Adenylyltransferase)

The isonicotinic acid scaffold is present in various biologically active compounds, and its derivatives have been investigated as inhibitors of several enzymes.

Carbonic Anhydrase:

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.govmdpi.com While the most well-known inhibitors of CAs are sulfonamides, other chemical classes have also been explored. nih.govmdpi.comebi.ac.uk Although there is no direct evidence of this compound inhibiting carbonic anhydrase, the general principle of CA inhibition involves binding to the zinc ion in the active site. The carboxylic acid group of the target compound could potentially coordinate with the zinc ion, a mode of interaction seen with other non-sulfonamide inhibitors. However, without experimental data, this remains speculative.

Nicotinate Mononucleotide Adenylyltransferase (NadD):

Nicotinate mononucleotide adenylyltransferase (NadD) is a key enzyme in the NAD+ biosynthetic pathway and is a validated target for antibacterial drug discovery. nih.govnih.gov Structural studies of bacterial NadD in complex with inhibitors have provided valuable information about the enzyme's active site. nih.gov

One study on Bacillus anthracis NadD revealed that the active site has pockets that accommodate aromatic and acidic groups of inhibitors. nih.gov Specifically, the carboxylate group of the substrate, nicotinic acid mononucleotide (NaMN), interacts with the main chain amide of Thr85. nih.gov Inhibitors with a carboxylate moiety were designed to mimic this interaction. nih.gov An analog containing a chlorophenyl group was shown to bind with this aromatic ring exposed to the solvent, while another part of the molecule occupied the adenosine (B11128) binding site. nih.gov

Given that this compound possesses both a carboxylate group (from the isonicotinic acid) and a chlorophenyl ring, it is plausible that it could bind to the NadD active site. The carboxylate could mimic the interaction of the substrate's nicotinic acid moiety, while the 4-chlorophenyl ring could occupy a hydrophobic pocket.

Table 2: Potential Interactions of this compound with the Active Site of B. anthracis NadD (Hypothetical)

Moiety of LigandPotential Interacting Residue/Region in NadDType of InteractionReference for Related Interaction
Isonicotinic Acid (Carboxylate)Thr85 (main chain amide)Hydrogen Bonding nih.gov
4-Chlorophenyl RingHydrophobic pocket / Solvent exposedHydrophobic Interaction nih.gov

Further experimental validation is necessary to confirm whether this compound is indeed an inhibitor of NadD and to elucidate its precise binding mode.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(4-Chlorophenyl)isonicotinic acid derivatives, and how do reaction conditions influence yields?

  • Methodological Answer : Derivatives of this compound can be synthesized via diastereoselective approaches using bis-lactim ether methodologies. For example, stereoisomers of related compounds (e.g., 3-(4-chlorophenyl)glutamic acid) are synthesized by optimizing reaction parameters such as temperature, solvent polarity, and catalyst choice. Column chromatography is typically required to separate diastereomers, with yields highly dependent on substrate electronic effects and steric hindrance .

Q. How can researchers optimize the separation of diastereomers during synthesis?

  • Methodological Answer : Diastereomers of chlorophenyl-substituted compounds are often separated using silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures). Resolution efficiency depends on mobile phase composition and the presence of chiral auxiliaries. For example, (2S,3R)- and (2S,3S)-isomers of 3-(4-chlorophenyl)glutamate were separated using this method, requiring careful monitoring via TLC or HPLC .

Q. What analytical techniques are critical for characterizing this compound and its analogs?

  • Methodological Answer : High-resolution LC-MS and NMR are essential for structural confirmation. For instance, in metabolite identification, LC-MS full scans and product ion scans matched 3-(4-chlorophenyl)-4-hydroxybutyric acid to a reference standard, confirming its identity. NMR analysis of mono-N-oxide derivatives has also been used to resolve structural ambiguities in related acetyl isomers .

Advanced Research Questions

Q. How can researchers resolve structural ambiguities in chlorophenyl-substituted compounds when spectroscopic data is inconclusive?

  • Methodological Answer : When NMR data is insufficient, synthesizing derivatives (e.g., mono-N-oxide analogs) can simplify spectral interpretation. For example, structural assignments of 4-chloro-3-nitrostyrene isomers relied on analyzing derivatives to distinguish between 6- and 7-acetyl positions .

Q. What strategies are effective for identifying metabolic pathways of this compound derivatives?

  • Methodological Answer : Radiolabeled tracing combined with LC-MS/MS is used to track metabolic transformations. In one study, the metabolite M1 of a chlorophenyl compound was identified as 3-(4-chlorophenyl)-4-hydroxybutyric acid using retention time alignment and fragmentation patterns. Chiral analysis may further require enzymatic assays or chiral chromatography .

Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer : Introduce substituents at the pyridine or chlorophenyl rings to modulate electronic and steric properties. For example, oxazolo-pyridine moieties (as in 6-(4-chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid) enhance bioactivity. Computational docking studies and Hammett plots can guide rational design .

Q. What are the key challenges in achieving stereoselective synthesis of this compound derivatives?

  • Methodological Answer : Steric hindrance from the chlorophenyl group often leads to low enantiomeric excess. Asymmetric catalysis (e.g., chiral ligands in palladium-mediated coupling) or enzymatic resolution can improve selectivity. For example, bis-lactim ether methodologies achieved diastereoselectivity >80% but required post-synthetic purification .

Q. How can reproducibility be ensured in multi-step syntheses of chlorophenyl-substituted compounds?

  • Methodological Answer : Document all experimental parameters (e.g., solvent degassing, inert atmosphere conditions) and validate intermediates via LC-MS or NMR. For instance, reproducibility in synthesizing 3-(4-chlorophenyl)glutaramic acid (CAS 1141-23-7) required strict control of reaction time and temperature to avoid side-product formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.